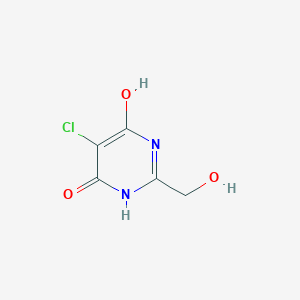
5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one typically involves the chlorination of a hydroxypyrimidine precursor. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the compound into less oxidized forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, possibly as a mimic of nucleotide structures.
Medicine: Investigated for its potential therapeutic properties, including antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
1197-32-6 |
|---|---|
Molecular Formula |
C5H5ClN2O3 |
Molecular Weight |
176.56 g/mol |
IUPAC Name |
5-chloro-4-hydroxy-2-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5ClN2O3/c6-3-4(10)7-2(1-9)8-5(3)11/h9H,1H2,(H2,7,8,10,11) |
InChI Key |
BZEAETLGGDEKKE-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=C(C(=O)N1)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















